molecular formula C13H13ClO3 B1323799 cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-13-1

cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323799
M. Wt: 252.69 g/mol
InChI Key: HIAYQFAKTWUOBD-WDEREUQCSA-N
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Description

“Cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound that belongs to the family of benzoyl-substituted cycloalkanecarboxylic acids. It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(3-chlorobenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The molecular formula of “cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is C13H13ClO3 . Its InChI code is 1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is 252.7 g/mol . It appears as a white solid .

Scientific Research Applications

Chromatographic Separation Methods

A high-performance liquid chromatographic method has been developed for the separation of various isomers of amino-cyclopentane-carboxylic acids, which are closely related to cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This method is significant for separating both diastereometric and enantiomeric pairs of such compounds (Péter & Fülöp, 1995).

Synthesis of Dihydropyrimidinones

Research includes the reaction of racemic cis-2-amino-cyclopentane-carboxylic acid with other compounds to form homochiral amides. This process is a step in the synthesis of cyclopentane cis-fused dihydropyrimidin-4-one enantiomers (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).

Monitoring Metabolites in Human Urine

A method has been developed for determining metabolites of synthetic pyrethroids in human urine, including compounds structurally similar to cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This method is crucial for detecting and quantifying exposure to synthetic pyrethroids (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

Catalysis in Organic Synthesis

Research includes the use of cis-cyclopentane carboxylic acids in catalytic processes, such as the cis-dihydroxylation and epoxidation of alkenes, demonstrating their potential as catalysts or co-catalysts in organic synthesis (de Boer, Brinksma, Browne, Meetsma, Alsters, Hage, & Feringa, 2005).

properties

IUPAC Name

(1R,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAYQFAKTWUOBD-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641312
Record name (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-13-1
Record name (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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